molecular formula C15H17ClO3 B5224034 6-(4-Chlorophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione

6-(4-Chlorophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione

Cat. No.: B5224034
M. Wt: 280.74 g/mol
InChI Key: BACBEVFAACTKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione is a chemical compound known for its unique structure and properties. This compound features a chlorophenyl group, an ethyl group, and a dimethyloxane ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione typically involves the reaction of 4-chlorophenyl derivatives with ethyl and dimethyloxane precursors. One common method includes the use of silylation–amination reactions, which allow for the efficient preparation of the desired compound . The reaction conditions often involve the use of polar solvents and specific catalysts to facilitate the formation of the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where phenol is chlorinated in polar solvents to yield the 4-chlorophenyl derivative . This intermediate is then reacted with ethyl and dimethyloxane precursors under controlled conditions to produce the final compound.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

6-(4-Chlorophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

6-(4-chlorophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClO3/c1-4-11-12(9-5-7-10(16)8-6-9)19-14(18)15(2,3)13(11)17/h5-8,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACBEVFAACTKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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